![molecular formula C19H19NO3 B1401272 (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid CAS No. 1375069-18-3](/img/structure/B1401272.png)
(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid” is a chemical compound with the molecular formula C19H19NO3 . It has a molecular weight of 309.4 g/mol . The IUPAC name for this compound is 2-[4-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetic acid . The compound is also known by its CAS number 1375069-18-3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO3/c21-18(22)12-14-6-8-15(9-7-14)16-4-3-5-17(13-16)19(23)20-10-1-2-11-20/h3-9,13H,1-2,10-12H2,(H,21,22) . The canonical SMILES structure is C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 309.13649347 g/mol . The topological polar surface area is 57.6 Ų , and it has 23 heavy atoms . The compound has a formal charge of 0 and a complexity of 422 .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding Analysis :
- The compound 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, closely related to the requested compound, exhibits extensive hydrogen bonding involving carboxylic acid functional groups, the amine group, and acetic acid moieties. This reveals insights into the molecular structure and bonding characteristics of similar compounds (Prayzner et al., 1996).
Chemical Synthesis and Modifications :
- A novel method for preparing alpha-(pyrrolidin-1-yl)-alpha,alpha-dialkyl acetic acid from pyrrolidine and alpha-bromo-alpha,alpha-dialkyl acetic acid using silver triflate has been discovered, which is significant for chemical synthesis involving the pyrrolidine structure (Shen et al., 2004).
- The synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest involves acyl chlorides and pyrrole compounds, providing a pathway for synthesizing related compounds (Bijev et al., 2003).
Polymers and Material Science :
- Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, which shares structural similarities, was used to synthesize polymers through electrochemical and chemical polymerization techniques. This indicates potential applications in material science and polymer chemistry (Bingöl et al., 2005).
Computational Chemistry and Drug Design :
- Density functional theory (DFT) calculations were used to study fullerene derivatives related to the compound, evaluating their potential as HIV-1 protease inhibitors. This suggests applications in computational drug design and molecular modeling (Ibrahim et al., 2010).
Potential Medical Applications :
- The synthesis and characterization of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, structurally related, demonstrated anti-inflammatory and anticancer activities, hinting at possible medical applications of similar compounds (Zulfiqar et al., 2021).
Antimicrobial Activity :
- Studies on pyrazoline derivatives containing pyrrolidine showed significant antimicrobial activity, suggesting the potential of related compounds in antimicrobial applications (Kumar et al., 2012).
Synthesis of Analogues and Derivatives :
- The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which could be substituted at the 4-position, indicates the versatility of the pyrrolidine structure in synthesizing various analogues (Petz et al., 2019).
Spectroscopy and Quantum Chemistry :
- The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied, highlighting the significance of such compounds in quantum chemistry and spectroscopy research (Devi et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(22)12-14-6-8-15(9-7-14)16-4-3-5-17(13-16)19(23)20-10-1-2-11-20/h3-9,13H,1-2,10-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYNYGABCNOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742999 |
Source


|
| Record name | [3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid | |
CAS RN |
1375069-18-3 |
Source


|
| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
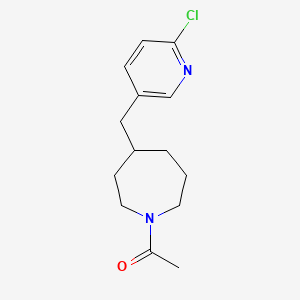
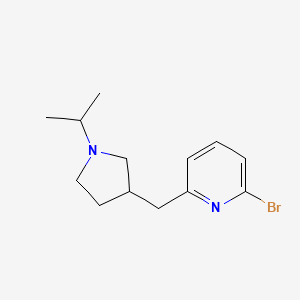
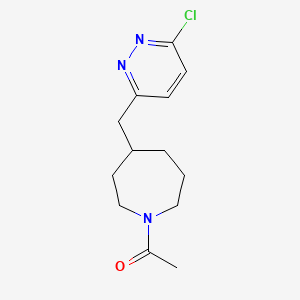
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
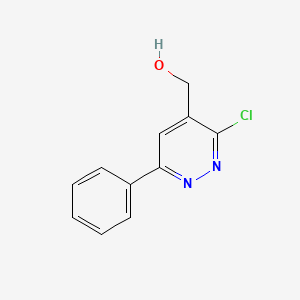
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
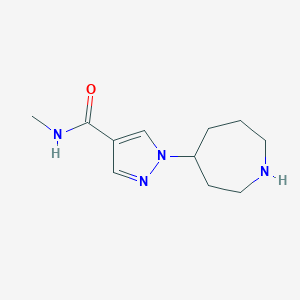
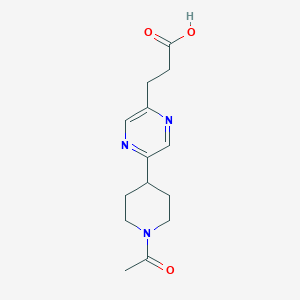


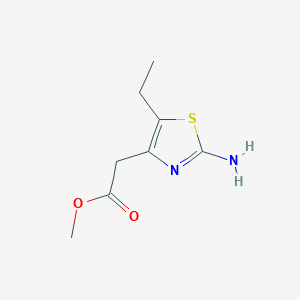
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)